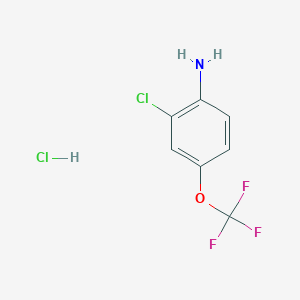
Cloruro de 2-Cloro-4-(trifluorometoxi)anilina
Descripción general
Descripción
2-Chloro-4-(trifluoromethoxy)aniline hydrochloride is an organic compound with the molecular formula C7H5ClF3NO·HCl It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoromethoxy groups
Aplicaciones Científicas De Investigación
2-Chloro-4-(trifluoromethoxy)aniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
Mecanismo De Acción
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride have been studied in rats using 19F-NMR spectroscopy and directly coupled HPLC-NMR-MS methods . These properties play a crucial role in determining the compound’s bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride . .
Análisis Bioquímico
Biochemical Properties
2-Chloro-4-(trifluoromethoxy)aniline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in a cascade of molecular events that ultimately influence cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes, including toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before noticeable changes occur. High doses can result in toxicity, affecting vital organs and leading to adverse health outcomes .
Metabolic Pathways
2-Chloro-4-(trifluoromethoxy)aniline hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s involvement in these pathways highlights its potential impact on biochemical processes .
Transport and Distribution
The transport and distribution of 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride within cells and tissues are essential for understanding its effects. It is transported by specific transporters and binding proteins, which influence its localization and accumulation. These interactions determine the compound’s availability and efficacy in different cellular compartments .
Subcellular Localization
The subcellular localization of 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride is a critical factor in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization affects its interactions with biomolecules and its overall impact on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-4-nitroaniline.
Reduction: The nitro group in 2-chloro-4-nitroaniline is reduced to an amino group, yielding 2-chloro-4-aminoaniline.
Trifluoromethoxylation: The amino group is then reacted with trifluoromethoxy reagents under specific conditions to introduce the trifluoromethoxy group, resulting in 2-chloro-4-(trifluoromethoxy)aniline.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(trifluoromethoxy)aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products include substituted anilines or thiols.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include primary or secondary amines.
Coupling: Products include biaryl compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
- 4-Chloro-2-(trifluoromethyl)aniline
Uniqueness
2-Chloro-4-(trifluoromethoxy)aniline hydrochloride is unique due to the presence of both chlorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs with only trifluoromethyl or chloro substituents.
Propiedades
IUPAC Name |
2-chloro-4-(trifluoromethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO.ClH/c8-5-3-4(1-2-6(5)12)13-7(9,10)11;/h1-3H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFJDCOIOFAQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675205 | |
| Record name | 2-Chloro-4-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-31-7 | |
| Record name | Benzenamine, 2-chloro-4-(trifluoromethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


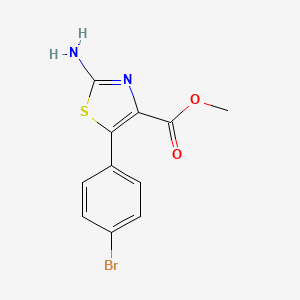
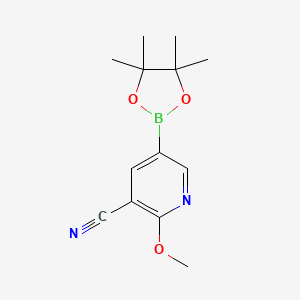

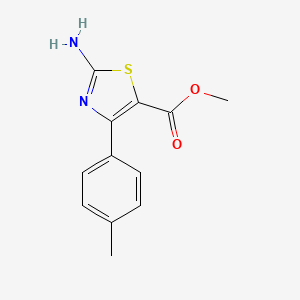




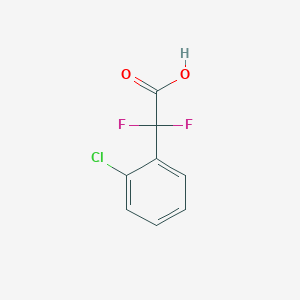


![3,8-Dibromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1420480.png)


